alpha-d-Mannosamine
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Overview
Description
Alpha-d-Mannosamine is a hexosamine monosaccharide, which is a derivative of mannose. It is a naturally occurring compound and plays a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is particularly significant in the formation of sialic acids, which are essential components of cell surface glycoconjugates involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-d-Mannosamine can be synthesized through several methods:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to this compound and pyruvic acid.
Base-Catalyzed Epimerization of N-Acetylglucosamine: This chemical process involves the conversion of N-acetylglucosamine to this compound under basic conditions.
Rhodium(II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium(II) as a catalyst to convert glucal 3-carbamates to this compound.
Industrial Production Methods
This compound is produced industrially by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Mannosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding oxidized products.
Reduction: this compound can be reduced to form different derivatives.
Substitution: This reaction involves the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Alpha-d-Mannosamine has numerous applications in scientific research:
Mechanism of Action
Alpha-d-Mannosamine exerts its effects through various molecular targets and pathways:
Glycosylation Pathways: It is involved in the biosynthesis of glycoproteins and glycolipids, which are essential for cell surface interactions.
Sialic Acid Biosynthesis: This compound is a precursor in the biosynthesis of sialic acids, which play a crucial role in cell signaling and immune responses.
Comparison with Similar Compounds
Alpha-d-Mannosamine can be compared with other similar compounds, such as:
N-Acetylglucosamine: Both are hexosamine monosaccharides, but this compound is specifically involved in sialic acid biosynthesis.
N-Acetylneuraminic Acid: This compound is a direct product of this compound and plays a significant role in glycoprotein and glycolipid formation.
UDP-N-acetyl-alpha-D-mannosamine: This compound is an activated form of this compound used in various biosynthetic pathways.
This compound is unique due to its specific role in the biosynthesis of sialic acids and its involvement in various biological processes.
Properties
CAS No. |
58381-21-8 |
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Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6+/m1/s1 |
InChI Key |
MSWZFWKMSRAUBD-RXRWUWDJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
Origin of Product |
United States |
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